molecular formula C17H19NO3 B054187 N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide CAS No. 166526-96-1

N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide

Cat. No. B054187
M. Wt: 285.34 g/mol
InChI Key: RINDSMFIKZENOD-UHFFFAOYSA-N
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Patent
US06143789

Procedure details

0.45 mol (60 g) of aluminium chloride are added at 0° C. to a solution of 0.16 mol (40 g) of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide (described in Patent EP 447 285) in 350 ml of dichloromethane. 0.21 mol (15.3 ml) of acetyl chloride is then added dropwise at 0° C. The reaction medium is stirred at room temperature for 1 hour and then poured onto ice. The organic phase is decanted and concentrated to yield the expected compound.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
15.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[CH3:5][O:6][C:7]1[CH:16]=[C:15]2[C:10]([CH:11]=[CH:12][CH:13]=[C:14]2[CH2:17][CH2:18][NH:19][C:20](=[O:22])[CH3:21])=[CH:9][CH:8]=1.[C:23](Cl)(=[O:25])[CH3:24]>ClCCl>[C:23]([C:12]1[CH:13]=[C:14]([CH2:17][CH2:18][NH:19][C:20](=[O:22])[CH3:21])[C:15]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[C:7]([O:6][CH3:5])[CH:16]=2)(=[O:25])[CH3:24] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
40 g
Type
reactant
Smiles
COC1=CC=C2C=CC=C(C2=C1)CCNC(C)=O
Name
Quantity
350 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
15.3 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction medium is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice
CUSTOM
Type
CUSTOM
Details
The organic phase is decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C2=CC(=CC=C2C1)OC)CCNC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.